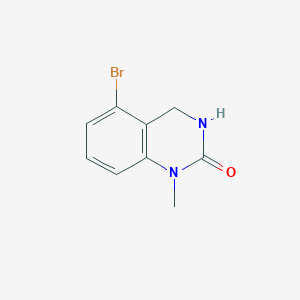

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Description

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a brominated heterocyclic compound featuring a partially saturated quinazolinone scaffold. Its molecular formula is C₉H₉BrN₂O, with a molecular weight of 241.08 g/mol (). The compound is distinguished by a bromine atom at the 5-position and a methyl group at the 1-position of the dihydroquinazolinone ring.

Properties

IUPAC Name |

5-bromo-1-methyl-3,4-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-4-2-3-7(10)6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXGOYQFJJTDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNC1=O)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromoanthranilic acid with methyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization: Further cyclization reactions can lead to more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, including 5-bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one, have been extensively studied for their potential antitumor properties. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : The compound interacts with specific enzymes and receptors involved in cell signaling pathways, particularly kinases that regulate cell growth and division. This interaction can lead to apoptosis (programmed cell death) in cancer cells .

- Case Studies : In one study, several quinazolinone derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. Notably, compounds with bromine substitutions showed enhanced activity compared to their unsubstituted counterparts .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of this compound against HIV-1:

- Mechanism of Action : The compound has been shown to inhibit HIV replication by interfering with viral entry or replication processes. Structure-activity relationship (SAR) studies indicated that modifications on the quinazolinone core can enhance potency against HIV .

- Research Findings : In laboratory assays, certain derivatives exhibited submicromolar activity against HIV-1 strains, suggesting a promising avenue for developing new antiviral agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented:

- Mechanism of Action : The compound demonstrates bactericidal activity by disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

- Case Studies : A study evaluated the efficacy of several quinazolinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had significantly lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Antiplatelet Activity

The compound has shown promise in cardiovascular research due to its antiplatelet effects:

- Mechanism of Action : It inhibits platelet aggregation through modulation of intracellular signaling pathways involved in platelet activation .

- Research Findings : Several studies reported that derivatives of this compound exhibited stronger antiplatelet activity than acetylsalicylic acid (aspirin), indicating potential therapeutic benefits in preventing thrombotic events .

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects associated with quinazolinone derivatives:

- Mechanism of Action : These compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues .

- Research Findings : In animal models of neurodegenerative diseases, certain derivatives demonstrated the ability to improve cognitive function and reduce markers of neuroinflammation .

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one with structurally related quinazolinone derivatives, focusing on substituent effects, physical properties, and reactivity.

Table 1: Key Physical and Spectral Properties of Selected Quinazolinone Derivatives

Key Observations:

Substituent Position and Melting Points Bromine substituents at different positions (5-, 6-, or 7-) influence melting points indirectly by altering crystal packing. For example, 3-(2,4-difluorophenyl)-substituted derivatives () exhibit higher melting points (~226–228°C) compared to non-halogenated analogs, likely due to enhanced intermolecular halogen bonding.

Reactivity and Synthetic Utility Bromine at the 5-position (as in the target compound) may enhance electrophilic substitution reactivity compared to 6- or 7-bromo isomers due to electronic effects. For instance, 6-bromo derivatives () are often used in cross-coupling reactions to build extended aromatic systems.

Biological Relevance Quinazolinones with bromine substituents (e.g., 6-bromo-2-(o-aminophenyl) derivatives) show microbicidal activity (). The 5-bromo-1-methyl analog may exhibit similar properties but requires validation.

Biological Activity

5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a derivative of the quinazoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in antimicrobial and anticancer research. Recent studies have explored its mechanisms of action, efficacy against specific pathogens, and its role in cancer cell proliferation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 5-position, which is crucial for its biological activity. The presence of the methyl group and the dihydroquinazoline framework contributes to its pharmacological properties.

Antimicrobial Properties

Research has indicated that derivatives of dihydroquinazoline, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus (MRSA) | < 1 μg/mL |

| Analog Compound | Mycobacterium tuberculosis | 0.98 μg/mL |

These findings suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to significantly suppress the growth of A549 lung cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| MCF-7 | 22 |

| HeLa | 18 |

These results indicate a promising profile for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit critical enzymes involved in cellular processes such as proliferation and apoptosis . For example, studies have shown that similar compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis .

Case Studies and Research Findings

A series of case studies highlight the compound's potential in treating infections caused by resistant bacteria and its application in oncology:

- Antimicrobial Efficacy : A study evaluated the efficacy of various quinazoline derivatives against T. brucei, revealing that modifications at specific positions significantly enhanced their inhibitory activity .

- Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxicity using MTT assays on NIH/3T3 cells, demonstrating low toxicity at therapeutic doses .

Q & A

Q. What are the most efficient synthetic routes for 5-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one?

- Methodological Answer : The compound can be synthesized via microwave-assisted cyclization of 2-amino-N-benzyl-5-bromobenzamide with benzaldehyde in dimethyl sulfoxide (DMSO) at 100°C, yielding 85% purity after flash column chromatography . Alternatively, green synthesis using cyanamide intermediates and hydrogen peroxide oxidation under metal-free conditions achieves 80% yield .

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Microwave-assisted | DMSO, 100°C, 1 h | 85% | >95% | |

| Green synthesis (H₂O₂) | Open-air, room temperature | 80% | >90% |

Q. How can X-ray crystallography be applied to confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data should be processed using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution). WinGX provides a user-friendly interface for data reduction and visualization . For anisotropic displacement parameters, ORTEP for Windows generates graphical representations of thermal ellipsoids .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodological Answer : Monoamine oxidase (MAO) inhibition assays are commonly used. Derivatives of 3,4-dihydroquinazolin-2(1H)-one are tested against MAO-A and MAO-B isoforms using spectrophotometric methods with kynuramine as a substrate .

Advanced Research Questions

Q. How can reaction mechanisms for dihydroquinazolinone formation be elucidated?

- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., ¹⁵N or ²H) and control experiments. For example, the ring-closure reaction of cyanamide intermediates involves nucleophilic attack followed by oxidation, confirmed via LC-MS and intermediate trapping . Computational methods (DFT) can model transition states and regioselectivity .

Q. How should researchers resolve contradictions in reported MAO inhibition data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using recombinant human MAO isoforms and validate results with positive controls (e.g., clorgyline for MAO-A). Compare IC₅₀ values across studies while accounting for substituent effects (e.g., bromo vs. methyl groups) .

| Study | IC₅₀ (MAO-A) | IC₅₀ (MAO-B) | Key Substituent | Reference |

|---|---|---|---|---|

| 3-Methyl derivatives | 12 µM | 45 µM | C6-Bromo | |

| N1-Substituted analogs | 8 µM | 32 µM | N1-Methyl |

Q. What advanced NMR techniques differentiate tautomeric forms of dihydroquinazolinones?

- Methodological Answer : ¹H-¹³C HSQC and NOESY experiments can identify tautomeric equilibria by correlating proton-carbon couplings and nuclear Overhauser effects. For example, the keto-enol tautomerism in 3,4-dihydroquinazolin-2(1H)-one derivatives is resolved using 2D NMR in DMSO-d₆ .

Data Analysis and Interpretation

Q. How should crystallographic data be validated for publication?

Q. What statistical methods are recommended for analyzing pharmacological dose-response curves?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.